molecular formula C17H17N3O3S B2426588 N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide CAS No. 851987-89-8

N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide

Numéro de catalogue B2426588
Numéro CAS: 851987-89-8
Poids moléculaire: 343.4
Clé InChI: MNDZKOPKVNSNSA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide, also known as MMB or MMB-CHMINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potential for abuse and its potential use in scientific research. MMB is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of THC, the main psychoactive component of marijuana. In

Applications De Recherche Scientifique

Antimicrobial and Antitumor Activities

  • N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide derivatives have been studied for their antimicrobial and antitumor properties. A study by Kaya et al. (2017) revealed that certain derivatives exhibited significant in vitro antimicrobial activity against various gram-positive and gram-negative bacteria and fungi. Additionally, these compounds demonstrated antiproliferative activity against human tumor cell lines, including lung and breast cancer cell lines, suggesting potential as chemotherapeutic agents (Kaya et al., 2017).

Synthesis and Reactivity

  • The synthesis and reactivity of derivatives involving N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide have been explored. Ghosh et al. (2009) reported on the synthesis of alpha-fluorovinyl Weinreb amides and alpha-fluoroenones using a similar building block. This study highlights the compound's utility in chemical synthesis, particularly in the context of Julia olefination (Ghosh et al., 2009).

Heterocyclizations

  • Research by Savitskii et al. (2008) focused on heterocyclizations involving 1-(Benzothiazol-2-yl)-4-phenylthiosemicarbazide, a compound structurally related to N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide. This study provided insights into the chemical behavior and potential applications of these compounds in the synthesis of various heterocyclic derivatives (Savitskii et al., 2008).

Applications in Photodynamic Therapy

  • Pişkin et al. (2020) synthesized a new zinc phthalocyanine derivative substituted with a similar compound, exhibiting promising properties for photodynamic therapy, particularly in cancer treatment. The high singlet oxygen quantum yield and good fluorescence properties of these derivatives make them suitable as Type II photosensitizers (Pişkin et al., 2020).

Potential in Treating Alopecia

  • A derivative, 7-methoxy-6-[4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-5-yl]-1,3-benzothiazole, was synthesized and evaluated as an inhibitor of the transforming growth factor-β type I receptor, showing potential as a topical drug for alopecia treatment. This research by Amada et al. (2013) suggests potential dermatological applications (Amada et al., 2013).

Mécanisme D'action

Target of Action

The primary target of N’-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide is the muscarinic 4 (M4) receptor . The M4 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neuronal signaling .

Mode of Action

N’-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide acts as a positive allosteric modulator of the M4 receptor . This means it enhances the receptor’s response to its natural ligand, acetylcholine. It does this by binding to a site on the receptor that is distinct from the acetylcholine binding site, causing a conformational change that increases the receptor’s affinity for acetylcholine .

Biochemical Pathways

The activation of the M4 receptor by acetylcholine is known to regulate a diverse set of physiological actions

Pharmacokinetics

N’-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide has been found to have excellent in vivo pharmacokinetic properties. It has a low intravenous clearance rate (11.6 mL/min/kg) and shows excellent brain exposure . One hour after a 10 mg/kg oral dose, the concentration of the compound in the brain was found to be 10.3 µM, indicating good bioavailability .

Result of Action

The activation of the M4 receptor by N’-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide leads to an enhanced response to acetylcholine, as evidenced by a 14.6-fold leftward shift of the agonist concentration-response curve . This suggests that the compound could potentially enhance cholinergic signaling in the brain, which could have various effects depending on the specific neural circuits involved.

Propriétés

IUPAC Name

N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-11-8-9-13(22-2)15-16(11)24-17(18-15)20-19-14(21)10-23-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDZKOPKVNSNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801325536
Record name N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824057
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide

CAS RN

851987-89-8
Record name N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.